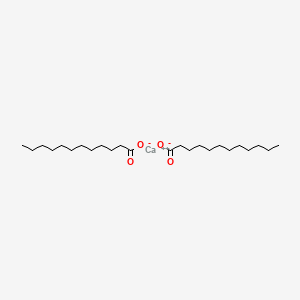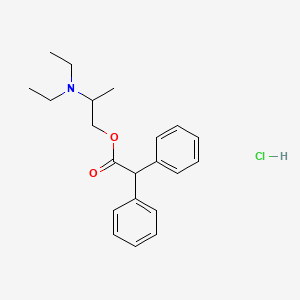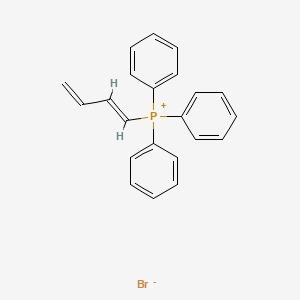
Calciumdodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white, powdery solid with no distinct odor and is insoluble in water . This compound is commonly used in various industries due to its versatile properties.
Preparation Methods
Calciumdodecanoate can be synthesized by reacting sodium laurate with calcium chloride solution . The reaction typically involves dissolving sodium laurate in water and then adding calcium chloride solution to precipitate this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Calciumdodecanoate undergoes several types of chemical reactions:
Oxidation: It can react with strong oxidizing agents, leading to the formation of calcium oxide and other by-products.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include calcium chloride for synthesis and strong oxidizing agents for oxidation reactions.
Scientific Research Applications
Calciumdodecanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of calciumdodecanoate involves its interaction with cellular membranes and proteins. In biological systems, it can disrupt calcium homeostasis, leading to cellular damage and apoptosis in tumor cells . It also acts as an emulsifying agent by interacting with hydrophobic molecules to create stable emulsions .
Comparison with Similar Compounds
Calciumdodecanoate is similar to other calcium salts of fatty acids, such as calcium stearate and calcium palmitate. it is unique in its specific applications and properties:
Calcium Stearate: Used primarily as a lubricant and release agent in the plastics and rubber industries.
Calcium Palmitate: Used in cosmetics and pharmaceuticals as a thickening agent and emulsifier.
Uniqueness: This compound is particularly noted for its bactericidal properties and its use in cancer therapy research
Similar Compounds
- Calcium Stearate
- Calcium Palmitate
- Calcium Myristate
These compounds share similar properties but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C24H46CaO4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
calcium;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
HIAAVKYLDRCDFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
